molecular formula C21H23N3O2S B2617075 N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide CAS No. 895004-07-6

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2617075
CAS No.: 895004-07-6
M. Wt: 381.49
InChI Key: HGTCLMGEAXALAM-UHFFFAOYSA-N
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Description

“N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide” typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Methoxylation: Introduction of the methoxy group at the 4-position of the benzothiazole ring.

    Amide Formation: The final step involves the reaction of the benzothiazole derivative with cyclohexanecarboxylic acid and pyridin-3-ylmethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction conditions optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the amide group or the benzothiazole ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzothiazole sulfoxide or sulfone, while reduction could produce a benzothiazoline derivative.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Benzothiazole derivatives have shown promise as antimicrobial agents.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound may be studied for its potential therapeutic effects, such as anticancer, anti-inflammatory, or antiviral activities.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.

    Agriculture: These compounds can be used as pesticides or herbicides.

Mechanism of Action

The mechanism of action of “N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide” would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific proteins or enzymes, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    4-Methoxybenzothiazole: Similar structure with a methoxy group, used in various applications.

    Pyridinylmethylbenzothiazole: A derivative with a pyridine ring, studied for its medicinal properties.

Uniqueness

“N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide” is unique due to the combination of the benzothiazole core with a methoxy group, a pyridinylmethyl substituent, and a cyclohexanecarboxamide moiety. This unique structure may confer specific biological activities and properties not found in other similar compounds.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-17-10-5-11-18-19(17)23-21(27-18)24(14-15-7-6-12-22-13-15)20(25)16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTCLMGEAXALAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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